molecular formula C57H104N2O9 B1264414 1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine

1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine

Cat. No. B1264414
M. Wt: 961.4 g/mol
InChI Key: HUYHBUSYKLSCKT-RGAVQTIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine is a glycophytoceramide having a 6-deoxy-6-benzamido-alpha-D-galactosyl residue at the O-1 position and a hexacosanoyl group attached to the nitrogen. It derives from a phytosphingosine.

Scientific Research Applications

Synthesis and Biochemical Applications

  • Synthesis of Deoxy and Acylamino Derivatives of Lactose : A study by Westerlind et al. (2005) focused on synthesizing derivatives of lactose, which involved substituting the galactose ring with deoxy or acylamino functions. This research is significant for understanding the biochemical processes involving compounds like 1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine, as it helps probe the active sites of specific enzymes such as N-acetylglucosaminyltransferase from Neisseria meningitidis (Westerlind et al., 2005).

  • Application in Glycosphingolipid Synthesis : Research by Costantino et al. (2002) presented an efficient approach to synthesize 2′-deoxy-α-galactosyl glycosphingolipids. This study is pertinent for understanding the synthetic pathways and applications of similar compounds like 1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine in the realm of glycosphingolipid research (Costantino et al., 2002).

Chemical Properties and Synthesis Techniques

  • Study of Carbohydrate Chemistry : Gigg and Warren (1974) conducted research on the synthesis of oligosaccharides, involving derivatives of D-galactopyranoside. This research provides insight into the chemical properties and synthesis techniques relevant to compounds like 1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine (Gigg & Warren, 1974).

  • Development of Glycosylated Reagents for Peptide Synthesis : A study by Urge et al. (1992) on the preparation of amino deoxy derivatives of carbohydrates, including D-galactopyranosyl derivatives, provides foundational knowledge relevant to the synthesis and applications of compounds like 1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine in peptide synthesis (Urge et al., 1992).

properties

Product Name

1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine

Molecular Formula

C57H104N2O9

Molecular Weight

961.4 g/mol

IUPAC Name

N-[[(2R,3R,4S,5R,6S)-6-[(2S,3S,4R)-2-(hexacosanoylamino)-3,4-dihydroxyoctadecoxy]-3,4,5-trihydroxyoxan-2-yl]methyl]benzamide

InChI

InChI=1S/C57H104N2O9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-40-44-51(61)59-48(52(62)49(60)43-39-34-32-30-28-16-14-12-10-8-6-4-2)46-67-57-55(65)54(64)53(63)50(68-57)45-58-56(66)47-41-37-36-38-42-47/h36-38,41-42,48-50,52-55,57,60,62-65H,3-35,39-40,43-46H2,1-2H3,(H,58,66)(H,59,61)/t48-,49+,50+,52-,53-,54-,55+,57-/m0/s1

InChI Key

HUYHBUSYKLSCKT-RGAVQTIPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CNC(=O)C2=CC=CC=C2)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CNC(=O)C2=CC=CC=C2)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine
Reactant of Route 2
1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine
Reactant of Route 3
1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine
Reactant of Route 4
1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine
Reactant of Route 5
1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine
Reactant of Route 6
1-O-(6-deoxy-6-benzamido-alpha-D-galactopyranosyl)-N-hexacosanoylphytosphingosine

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